solubility data for 1,4'-Bipiperidine-d10 in organic solvents
solubility data for 1,4'-Bipiperidine-d10 in organic solvents
An In-depth Technical Guide to the Solubility of 1,4'-Bipiperidine-d10 in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1,4'-Bipiperidine-d10, a deuterated isotopologue of 1,4'-Bipiperidine, in common organic solvents. In the absence of extensive empirical data for the deuterated species, this document synthesizes information on the physicochemical properties of the non-deuterated parent compound, fundamental principles of solubility, and established methodologies for its experimental determination. This guide is intended for researchers, scientists, and drug development professionals who utilize 1,4'-Bipiperidine-d10 in their work and require a thorough understanding of its solution behavior. The core of this document is a detailed, field-proven protocol for determining solubility via the shake-flask method, empowering users to generate reliable data in their own laboratory settings.
Introduction to 1,4'-Bipiperidine-d10
1,4'-Bipiperidine is a heterocyclic compound consisting of two piperidine rings connected at the 1 and 4' positions.[1][2][3][4] Its deuterated isotopologue, 1,4'-Bipiperidine-d10, incorporates ten deuterium atoms, which can be strategically placed on one of the piperidine rings. This isotopic labeling is invaluable in various research applications, particularly in metabolic studies and as an internal standard in mass spectrometry-based bioanalysis. Understanding the solubility of this compound in different organic solvents is critical for its effective use in experimental workflows, including reaction chemistry, formulation development, and analytical method development.
Key Physicochemical Properties of 1,4'-Bipiperidine (Non-deuterated)
| Property | Value | Source |
| Molecular Formula | C10H20N2 | [1][2] |
| Molecular Weight | 168.28 g/mol | [1][3] |
| Melting Point | 62 - 67 °C | [5] |
| logP (Octanol/Water Partition Coefficient) | 1.224 | [3] |
| Water Solubility (log10ws) | -1.67 (mol/L) | [3] |
The parent compound, piperidine, is miscible with water and soluble in many organic solvents.[6] The structure of 1,4'-Bipiperidine, with its two basic nitrogen atoms and predominantly aliphatic hydrocarbon structure, suggests a moderate polarity. The predicted octanol-water partition coefficient (logP) of 1.224 indicates a greater preference for organic phases over aqueous media.
Principles of Solubility: A Theoretical Framework
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[7][8] Several factors influence the solubility of 1,4'-Bipiperidine-d10 in organic solvents:
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Polarity: The two tertiary amine groups in 1,4'-Bipiperidine-d10 introduce polar character and the capacity for hydrogen bonding with protic solvents. The bulk of the molecule, however, is nonpolar. Therefore, its solubility will be highest in solvents of intermediate polarity and in those that can act as hydrogen bond acceptors.
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Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[8] This is because the dissolution process is often endothermic, and adding heat favors the dissolution.
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Isotopic Substitution (The Deuterium Effect): The replacement of hydrogen with deuterium can subtly influence intermolecular interactions. While the effect on solubility in organic solvents is generally considered to be small, it is not always negligible.[9] Differences in the strength of hydrogen and deuterium bonds can lead to minor variations in solubility compared to the non-deuterated analog.[9] Therefore, experimental verification is crucial.
Predicted Solubility Profile of 1,4'-Bipiperidine-d10
Based on the structure of 1,4'-Bipiperidine and general solubility principles, a qualitative prediction of its solubility in common organic solvents can be made. It is imperative to note that these are predictions and should be confirmed experimentally.
| Solvent | Predicted Solubility | Rationale |
| Polar Protic Solvents | ||
| Methanol, Ethanol | High | The hydroxyl group can hydrogen bond with the nitrogen atoms of the bipiperidine. |
| Water | Low to Moderate | The nonpolar hydrocarbon backbone limits solubility despite the presence of two nitrogen atoms. The predicted log10ws of the parent compound is -1.67.[3] |
| Polar Aprotic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |
| Acetonitrile (ACN) | Moderate to High | A polar aprotic solvent that should effectively solvate the molecule. |
| Dichloromethane (DCM) | High | A solvent of intermediate polarity that is effective for many organic compounds. |
| Tetrahydrofuran (THF) | High | A polar aprotic ether that should readily dissolve the compound. |
| Nonpolar Solvents | ||
| Toluene | Moderate | The aromatic ring can interact with the hydrocarbon portion of the molecule. |
| Hexane | Low | The significant difference in polarity between the solvent and the solute will limit solubility. |
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[10][11][12][13][14] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination workflow.
Caption: Workflow for determining solubility using the shake-flask method.
Detailed Step-by-Step Protocol
Materials:
-
1,4'-Bipiperidine-d10 (solid)
-
Organic solvents of interest (analytical grade)
-
Scintillation vials or other suitable containers with tight-fitting caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes for dilutions
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) with UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Preparation of the Slurry:
-
Accurately weigh an excess amount of 1,4'-Bipiperidine-d10 into a vial. An amount that is visibly in excess of what is expected to dissolve is sufficient.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period to ensure equilibrium is reached. A common duration is 24 to 48 hours.[11][12] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To ensure complete removal of solid particles, centrifuge the vials at a moderate speed.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining particulate matter that could lead to an overestimation of solubility.
-
-
Analysis:
-
Prepare a series of standard solutions of 1,4'-Bipiperidine-d10 of known concentrations in the same solvent.
-
Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.
-
Analyze the standard solutions and the diluted sample by a suitable analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the dissolved compound.
-
Causality Behind Experimental Choices
-
Excess Solid: The presence of undissolved solid throughout the equilibration period is essential to ensure that the solution is truly saturated.[12]
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.[8]
-
Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium. Inadequate equilibration time will result in an underestimation of the solubility.
-
Filtration: The removal of all solid particles before analysis is paramount. Any suspended solids will be dissolved upon dilution, leading to erroneously high solubility values.
Data Interpretation and Reporting
The solubility is reported as the concentration of 1,4'-Bipiperidine-d10 in the saturated solution, typically in units of mg/mL, µg/mL, or molarity (mol/L). The results should be reported along with the experimental conditions, including the solvent, temperature, and equilibration time.
Conclusion
References
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